1-Benzyl-3-phenylpyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

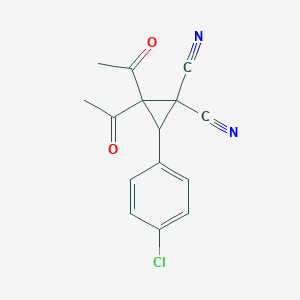

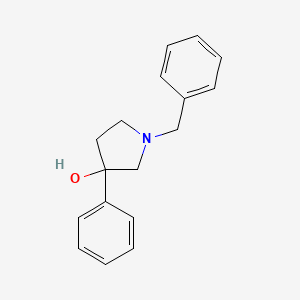

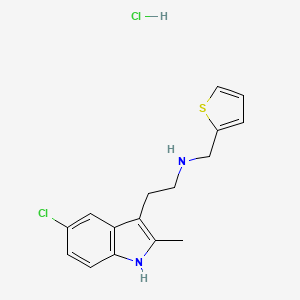

The molecular structure of 1-Benzyl-3-phenylpyrrolidin-3-ol is characterized by a pyrrolidine ring substituted with a benzyl group and a phenyl group. The InChI code for this compound is 1S/C17H19NO/c19-17(16-9-5-2-6-10-16)11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,19H,11-14H2 .Physical And Chemical Properties Analysis

1-Benzyl-3-phenylpyrrolidin-3-ol is an oil at room temperature . The compound’s storage temperature is room temperature .Aplicaciones Científicas De Investigación

Catalytic Activities

Research into alcohol oxidations under mild conditions utilizing nanoparticle catalysts, including studies on benzyl alcohol, showcases the potential of 1-Benzyl-3-phenylpyrrolidin-3-ol in catalytic processes. Bimetallic nanoparticles, particularly 1:3 Au:Pd, demonstrate higher catalytic activities, indicating the substance's utility in environmentally-friendly oxidation catalysts (Hou, Dehm, & Scott, 2008).

Magnetic Behavior

Substituent-dependent magnetic behavior in discotic mesogens, including the benzo[e][1,2,4]triazinyl radical, highlights the role of 1-Benzyl-3-phenylpyrrolidin-3-ol in affecting thermal expansion and magnetic interactions. This substance influences the molecular organization, leading to variations in thermal expansion coefficients and magnetic interactions depending on the substituent at the N(1) position (Jasiński et al., 2016).

Arylation Processes

The development of methods for the direct and selective arylation of sp3 C-H bonds without a directing group, using 1-Benzyl-3-phenylpyrrolidin-3-ol as a key intermediate, demonstrates its significance in synthetic organic chemistry. This research outlines a new transformation for arylation, enhancing the scope of synthetic applications (Sezen & Sames, 2005).

Synthetic Methodologies

The synthesis of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors showcases the utility of 1-Benzyl-3-phenylpyrrolidin-3-ol in medicinal chemistry, leading to the identification of potent and efficacious inhibitors. This work emphasizes the role of 1-Benzyl-3-phenylpyrrolidin-3-ol in the development of new therapeutic agents (Penning et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-3-phenylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(16-9-5-2-6-10-16)11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,19H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOJUZHJWUBFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C2=CC=CC=C2)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-butyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2853167.png)

![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2853170.png)

![N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2853174.png)

![(3E)-3-{[(2-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2853176.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2853179.png)

![5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2853185.png)

![N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2853188.png)